2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile
Description
2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 2-position and a hydroxymethylphenyl group at the 4-position. This structure confers unique physicochemical properties, including polarity from the nitrile and hydroxymethyl groups, and electronic effects from fluorine. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and liquid crystals .
Properties
IUPAC Name |
2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-14-7-12(4-5-13(14)8-16)11-3-1-2-10(6-11)9-17/h1-7,17H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCYVLVMHBZDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477478-65-1 | |
| Record name | 2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and 3-(hydroxymethyl)phenylboronic acid.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to couple the 2-fluorobenzonitrile with the 3-(hydroxymethyl)phenylboronic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (concentrated), H₂O, reflux | 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzoic acid | |
| Basic Hydrolysis | NaOH (aqueous), heat | Corresponding carboxylate salt |
The nitrile’s electron-withdrawing nature facilitates nucleophilic attack, forming intermediates that hydrolyze to carboxylic acids. This reaction is critical for synthesizing bioactive derivatives.
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group oxidizes to a carbonyl or carboxylic acid group under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Mild Oxidation | PCC (Pyridinium Chlorochromate), CH₂Cl₂ | 2-Fluoro-4-[3-formylphenyl]benzonitrile | |
| Strong Oxidation | KMnO₄, H₂SO₄, heat | 2-Fluoro-4-[3-carboxyphenyl]benzonitrile |
Selective oxidation enables the introduction of aldehydes or carboxylic acids, useful in further functionalization.
Esterification and Ether Formation
The hydroxymethyl group participates in esterification or etherification reactions.
These reactions enhance solubility or enable conjugation in drug design .
Nucleophilic Aromatic Substitution (Fluorine Displacement)
The fluorine atom undergoes substitution with nucleophiles due to activation by the electron-withdrawing nitrile group.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Amine Substitution | Piperidine, Pd catalysis, DMSO | 4-[3-(Hydroxymethyl)phenyl]-2-piperidinobenzonitrile | |
| Hydroxylation | NaOH, Cu catalyst, high temperature | 2-Hydroxy-4-[3-(hydroxymethyl)phenyl]benzonitrile |
Pd-catalyzed couplings are particularly effective for introducing nitrogen-containing groups.
Cyclization Reactions
Under acidic conditions, intramolecular cyclization can occur between the hydroxymethyl and nitrile groups.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Lactone Formation | H₃PO₄, heat | Benzofuran-1(3H)-one derivative |
This reaction is pivotal in synthesizing heterocyclic scaffolds for medicinal applications .
Reduction Reactions
The nitrile group can be reduced to an amine or alcohol.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Nitrile to Amine | LiAlH₄, THF, reflux | 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzylamine | |
| Nitrile to Alcohol | H₂, Raney Ni, NH₃ | 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzyl alcohol |
Reduction pathways expand the compound’s utility in generating pharmacologically active amines.
Key Mechanistic Insights
-
Nitrile Reactivity : The electron-deficient nitrile group directs electrophilic substitution and stabilizes intermediates during hydrolysis.
-
Fluorine Activation : Ortho-fluorine’s electron-withdrawing effect enhances electrophilic substitution at the para position .
-
Hydroxymethyl Flexibility : This group serves as a handle for oxidation, esterification, and cyclization, enabling structural diversification .
These reactions underscore the compound’s versatility in organic synthesis and drug discovery, aligning with methodologies observed in fluorinated aromatic systems .
Scientific Research Applications
2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of biological pathways and interactions due to its structural features.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
The following analysis compares 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, synthesis, and applications.
Structural and Functional Group Analysis
Key Observations :
- Fluorine and nitrile groups contribute to electronic stabilization and intermolecular interactions, such as hydrogen bonding .
- Steric and Electronic Profiles : Compounds with trifluoromethyl or nitro groups (e.g., 6h) exhibit increased steric bulk and electron-withdrawing effects, which may enhance receptor binding in pharmaceuticals but reduce solubility .
Key Observations :
- Higher yields (e.g., 75% for 6i) are achieved in multi-step syntheses involving cyclization, whereas nitro-substituted derivatives (e.g., 6h) show lower yields due to steric challenges .
Biological Activity
2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile (CAS No. 1477478-65-1) is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H14FNO
- Molecular Weight : 245.28 g/mol
- Structural Features : The compound features a fluorine atom, a hydroxymethyl group, and a benzonitrile moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in various signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes associated with metabolic pathways, which can lead to alterations in cellular processes.
- Receptor Modulation : It could potentially modulate receptor activity, influencing neurotransmission and other physiological responses.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits several promising biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structural features can exhibit cytotoxic effects against various cancer cell lines. For instance, benzonitriles are known for their ability to induce apoptosis in cancer cells.
- Neuroprotective Effects : Given the role of certain benzonitriles in modulating neurotransmitter systems, there is potential for neuroprotective applications.
- Anti-inflammatory Properties : Compounds with similar functional groups have been reported to possess anti-inflammatory effects, suggesting that this compound may also exhibit such properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Modulates neurotransmitter systems | |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Case Study: Anticancer Activity
A study exploring the anticancer properties of related benzonitriles demonstrated significant cytotoxicity against breast cancer cells. The mechanism was linked to the activation of apoptotic pathways via caspase activation. Although specific data on this compound is limited, its structural similarity suggests potential efficacy in similar contexts.
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic addition of formaldehyde to 2-fluorobenzonitrile under basic conditions (e.g., NaOH or KOH). Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance hydroxymethyl group introduction at the para position .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) achieves >95% purity. Yield optimization requires careful stoichiometric control of formaldehyde to avoid over-substitution .
Q. How do the positions of functional groups (fluoro, hydroxymethyl, nitrile) influence its chemical reactivity?
- Fluorine : Electron-withdrawing effects direct electrophilic substitution to the meta position.
- Hydroxymethyl : Enhances solubility in polar solvents and participates in oxidation (to carboxylic acid) or esterification reactions.
- Nitrile : Stabilizes adjacent substituents via resonance and undergoes reduction to amines (e.g., using LiAlH4). Compared to analogs like 2-Fluoro-4-methylbenzonitrile, the hydroxymethyl group increases susceptibility to oxidative transformations .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substituent positions (e.g., hydroxymethyl protons at δ 4.6–4.8 ppm) .
- Mass Spectrometry : ESI-MS detects the molecular ion [M+H] at m/z 151.14 .
- XRD : Resolves crystal packing and intermolecular hydrogen bonding involving the hydroxymethyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-Response Studies : Establish concentration thresholds for therapeutic vs. cytotoxic effects. For example, cytotoxicity in human cell lines is observed at >50 µM, while antimicrobial activity peaks at 10–20 µM .
- Structural Analog Comparison : Compare with 3,5-Bis(trifluoromethyl)benzonitrile, which shows stronger anticancer activity but higher toxicity .
- Target Selectivity Assays : Use kinase profiling or protein binding studies to identify off-target interactions .
Q. What mechanistic insights explain its reactivity in Pd-catalyzed cross-coupling reactions?
- Transmetallation Efficiency : The nitrile group stabilizes palladium intermediates, accelerating Suzuki-Miyaura couplings with aryl boronic acids.
- Fluorine Effects : Ortho-fluoro substitution reduces steric hindrance, improving coupling yields (e.g., 75–85% with 4-methoxyphenylboronic acid) .
- Side Reactions : Competing oxidation of the hydroxymethyl group can be mitigated using inert atmospheres .
Q. How can computational modeling predict its interactions with biological targets (e.g., PD-L1)?
- Docking Simulations : Molecular dynamics (MD) with PD-L1’s hydrophobic pocket show favorable binding via fluoro and nitrile groups (binding energy: −8.2 kcal/mol) .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Hydroxymethyl’s +M effect enhances binding affinity compared to methyl analogs .
Q. What strategies optimize its stability in aqueous formulations for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
